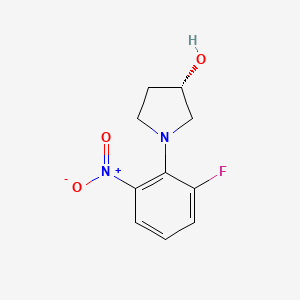

(S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidine-3-ol

Description

(S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidine-3-ol is a chiral tertiary amine derivative featuring a pyrrolidine ring substituted with a hydroxyl group at the 3-position and a 2-fluoro-6-nitrophenyl group at the 1-position. Its stereochemistry (S-configuration) is critical for its biological activity and interactions with enantioselective targets. The compound’s nitro and fluorine substituents enhance its electron-withdrawing properties, influencing its reactivity and stability. It is primarily utilized in pharmaceutical and agrochemical research as an intermediate for synthesizing bioactive molecules, including kinase inhibitors and neuroactive agents .

Properties

IUPAC Name |

(3S)-1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O3/c11-8-2-1-3-9(13(15)16)10(8)12-5-4-7(14)6-12/h1-3,7,14H,4-6H2/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYLCDDQJXVXBH-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=C(C=CC=C2F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)C2=C(C=CC=C2F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidine-3-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-6-nitrobenzaldehyde and (S)-pyrrolidine-3-ol.

Reaction Conditions: The key steps involve nucleophilic addition, reduction, and cyclization reactions. Common reagents used include reducing agents like sodium borohydride and catalysts such as palladium on carbon.

Purification: The final product is purified using techniques like column chromatography and recrystallization to obtain the desired enantiomer in high purity.

Industrial Production Methods

In an industrial setting, the production of (S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidine-3-ol may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

Automated Processes: Employing automated processes for precise control of reaction conditions and efficient purification methods.

Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidine-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can occur at the fluoro or nitro positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with palladium on carbon.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidine-3-ol has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies to understand the interaction of chiral molecules with biological targets.

Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidine-3-ol involves:

Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

Pathways Involved: It may modulate signaling pathways related to neurotransmission or metabolic processes.

Binding Interactions: The fluoro and nitro groups play a crucial role in binding interactions with target molecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares (S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidine-3-ol with analogous compounds from diverse sources:

Key Observations:

Core Structure : While the target compound uses a pyrrolidine ring, pyridine-based analogs (e.g., 2-Fluoro-6-(pyrrolidin-1-yl)nicotinic acid) exhibit distinct electronic properties due to aromatic nitrogen, altering their reactivity in substitution reactions .

Functional Groups : The hydroxyl group in the target compound contrasts with carboxylic acid (-COOH) in nicotinic acid derivatives, impacting solubility and hydrogen-bonding capacity. The hydrochloride salt of its amine analog enhances stability for industrial applications .

Stereochemical Complexity: Both the target compound and (S)-1-((S)-2-(4-fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol emphasize S-configuration, which is pivotal for binding to chiral biological targets like G-protein-coupled receptors .

Pharmacological and Industrial Relevance

- Electrophilic Reactivity: The nitro group in (S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidine-3-ol facilitates nucleophilic aromatic substitution, a trait shared with pyridine derivatives but less pronounced in ethyl-linked analogs .

- Bioavailability : The hydroxyl group improves water solubility compared to its amine hydrochloride derivative, which is more lipophilic and suited for blood-brain barrier penetration in neurological agents .

- Synthetic Utility : Pyridine-based compounds (e.g., 3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol) are preferred for click chemistry due to their alkyne moieties, whereas the target compound is tailored for enantioselective synthesis .

Biological Activity

(S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidine-3-ol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a pyrrolidine ring substituted with a fluorinated nitrophenyl group, which enhances its reactivity and interaction with biological targets. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of (S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidine-3-ol is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structures can inhibit RAD51-mediated D-loop formation, a critical process in DNA repair mechanisms . This suggests potential applications in cancer therapy, where targeting DNA repair pathways may enhance the efficacy of existing treatments.

Enzyme Inhibition

Studies have shown that (S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidine-3-ol exhibits significant inhibitory effects on certain enzymatic pathways. For instance, compounds with similar structural motifs have demonstrated low IC50 values in blocking RAD51 activity, indicating that this compound may also possess comparable inhibitory potency .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial properties, particularly against various bacterial strains. While specific MIC (Minimum Inhibitory Concentration) values for (S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidine-3-ol are not extensively documented, related pyrrolidine derivatives have shown promising antibacterial activity. For example, studies report MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.0039 |

| Compound B | E. coli | 0.025 |

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrolidine derivatives similar to (S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidine-3-ol:

- Inhibition of DNA Repair : A study demonstrated that pyrrolidine derivatives could effectively inhibit RAD51-mediated D-loop formation at concentrations as low as 21 μM .

- Antimicrobial Activity : In vitro tests showed that certain pyrrolidine derivatives exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 4.69 to 22.9 µM .

Potential Therapeutic Applications

Given its biological activity profile, (S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidine-3-ol may have several therapeutic applications:

- Cancer Therapy : By inhibiting DNA repair mechanisms, this compound could enhance the effectiveness of chemotherapeutic agents.

- Antimicrobial Treatments : Its potential antibacterial properties suggest it could be developed as a novel antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.